1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-

Lipophilicity Physicochemical descriptors Chalcone dibromides

1‑Propanone, 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑(4‑chlorophenyl)‑ (CAS 649739‑67‑3) is a regiospecifically substituted dibrominated chalcone (chalcone dibromide) with the molecular formula C₁₅H₁₀Br₂Cl₂O and a molecular weight of 436.95 g mol⁻¹. The compound contains two distinct halogenated aryl rings: a 3‑chlorophenyl group at the 3‑position and a 4‑chlorophenyl group at the 1‑position, yielding an asymmetric, non‑symmetrical architecture that differentiates it from the more common symmetrically substituted 2,3‑dibromo‑1,3‑diarylpropan‑1‑ones.

Molecular Formula C15H10Br2Cl2O
Molecular Weight 436.9 g/mol
CAS No. 649739-67-3
Cat. No. B12605841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 2,3-dibromo-3-(3-chlorophenyl)-1-(4-chlorophenyl)-
CAS649739-67-3
Molecular FormulaC15H10Br2Cl2O
Molecular Weight436.9 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C(C(C(=O)C2=CC=C(C=C2)Cl)Br)Br
InChIInChI=1S/C15H10Br2Cl2O/c16-13(10-2-1-3-12(19)8-10)14(17)15(20)9-4-6-11(18)7-5-9/h1-8,13-14H
InChIKeyQNTRUCQEDLXSDI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1‑Propanone, 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑(4‑chlorophenyl)‑ (CAS 649739‑67‑3): Procurement‑Grade Profile of a Regiospecifically Substituted Chalcone Dibromide


1‑Propanone, 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑(4‑chlorophenyl)‑ (CAS 649739‑67‑3) is a regiospecifically substituted dibrominated chalcone (chalcone dibromide) with the molecular formula C₁₅H₁₀Br₂Cl₂O and a molecular weight of 436.95 g mol⁻¹ [1]. The compound contains two distinct halogenated aryl rings: a 3‑chlorophenyl group at the 3‑position and a 4‑chlorophenyl group at the 1‑position, yielding an asymmetric, non‑symmetrical architecture that differentiates it from the more common symmetrically substituted 2,3‑dibromo‑1,3‑diarylpropan‑1‑ones [2]. Its computed octanol‑water partition coefficient (XLogP3‑AA = 6) indicates pronounced lipophilicity, while the presence of two bromine and two chlorine atoms provides multiple sites for further chemical elaboration [1]. The compound serves primarily as a synthetic intermediate for heterocyclic frameworks such as pyrazoles, hydroxy‑pyrazolines, and isoxazoles, and is referenced in medicinal chemistry programs exploring antimicrobial, antioxidant, and anticancer activities [3].

Why In‑Class Chalcone Dibromides Cannot Substitute for 1‑Propanone, 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑(4‑chlorophenyl)‑ (CAS 649739‑67‑3) Without Risk of Divergent Reactivity and Biological Outcome


Chalcone dibromides constitute a broad class of 2,3‑dibromo‑1,3‑diarylpropan‑1‑ones employed as downstream precursors to pharmacologically relevant heterocycles [1]. However, the regiospecific distribution of halogen substituents across the two aryl rings exerts a controlling influence on both the electronic environment of the α,β‑dibromoketone motif and the lipophilic character of the molecule [2]. Symmetrical analogs such as 2,3‑dibromo‑1,3‑bis(4‑chlorophenyl)propan‑1‑one (CAS 501034‑26‑0) possess a single chlorine environment, whereas the target compound’s meta‑chloro substitution on the 3‑phenyl ring (vs. para‑chloro on the 1‑phenyl ring) alters the electron‑withdrawing field and can invert the assignment of non‑aromatic proton signals in ¹H‑NMR spectra, as demonstrated by Weber and co‑workers for closely related 2‑chlorophenyl derivatives [3]. Even minor halogen variations—e.g., replacing the 4‑chlorophenyl group with a 4‑bromophenyl group (CAS 649739‑66‑2) or introducing an additional chlorine atom to give the 2,4‑dichlorophenyl analog (CAS 649739‑68‑4)—increase the molecular weight by 44–105 Da and raise the computed log P, both of which can shift cellular permeability, target engagement, and synthetic intermediate behaviour [2]. The quantitative evidence below demonstrates that interchanging these structurally proximate compounds introduces measurable differences in physicochemical descriptors, spectroscopic signatures, and documented biological utility that cannot be disregarded during scientific selection or procurement.

Quantitative Differentiation of 1‑Propanone, 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑(4‑chlorophenyl)‑ (CAS 649739‑67‑3) from Closest Structural Analogs: Comparative Evidence for Scientific Procurement


Asymmetric Halogen Substitution Pattern Drives a Measurable Lipophilicity Differential Relative to Symmetrical and Higher‑Halogenated Analogs

The target compound exhibits a computed XLogP3‑AA value of 6.0, which lies intermediate between the symmetrical bis(4‑chlorophenyl) analog (XLogP3‑AA = 6.0; identical owing to the same molecular formula) and the higher‑halogenated 2,4‑dichlorophenyl analog (CAS 649739‑68‑4; XLogP3‑AA = 6.5). The 4‑bromophenyl variant (CAS 649739‑66‑2) displays an elevated XLogP3‑AA of 6.5, reflecting the increased polarizability of bromine over chlorine. This 0.5 log‑unit range within a congeneric series is sufficient to alter membrane permeability and off‑target partitioning behaviour in cell‑based assays [1][2].

Lipophilicity Physicochemical descriptors Chalcone dibromides

Molecular Weight Fingerprint Enables Positive Identification and Purity Verification Against Symmetrical and Mono‑Chlorinated Congeners

The exact monoisotopic mass of the target compound is 435.84550 Da (calculated for C₁₅H₁₀⁷⁹Br₂³⁵Cl₂O), providing a unique high‑resolution mass spectrometric signature. This differentiates it from the symmetrical bis(4‑chlorophenyl) analog (exact mass 435.84550 Da, identical owing to same elemental composition) but critically distinguishes it from the mono‑chlorinated analog 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑phenylpropan‑1‑one (CAS 43144‑52‑1; exact mass 399.88675 Da, Δ = 35.95875 Da) and the 4‑bromophenyl variant (CAS 649739‑66‑2; exact mass 481.35988 Da, Δ = 45.51438 Da) [1][2].

Mass spectrometry Molecular weight Quality control

Regiospecific Chlorine Positioning Modulates ¹H‑NMR Chemical Shifts of the Non‑Aromatic AB Proton System

In 2,3‑dibromo‑1,3‑diarylpropan‑1‑ones, the two non‑aromatic protons (HA at C‑2 and HB at C‑3) form a characteristic AB spin system. Weber and colleagues established that for 2,3‑dibromo derivatives, HA generally resonates downfield of HB, but ortho‑chlorophenyl or 2‑thienyl substitution at the 3‑position reverses this assignment [1]. Although the target compound bears a 3‑chlorophenyl (meta‑chloro) group rather than a 2‑chlorophenyl (ortho‑chloro) group, the electronic asymmetry imposed by the mixed 3‑Cl/4‑Cl substitution pattern is expected to shift the HA‑HB resonance positions relative to the symmetrical bis(4‑chlorophenyl) analog, which has been crystallographically characterized and exhibits a dihedral angle of 72.4° between the two aryl rings [2].

NMR spectroscopy Regioisomerism Structure elucidation

Asymmetric Aryl Substitution Directs Regioselectivity in Heterocycle Formation Compared with Symmetrical Chalcone Dibromides

Chalcone dibromides serve as key intermediates for the construction of pyrazoles, hydroxy‑pyrazolines, isoxazoles, and fused triazolothiadiazines [1][2]. In reactions with aryloxy acid hydrazides, the electronic asymmetry of the target compound (3‑Cl vs 4‑Cl on the two aryl rings) is expected to bias the initial nucleophilic attack towards the more electrophilic carbonyl carbon adjacent to the 4‑chlorophenyl ring, whereas symmetrical analogs offer no electronic preference and may yield mixtures of regioisomeric products. The 3‑chlorophenyl group further introduces a meta‑directing effect in subsequent electrophilic aromatic substitution or cross‑coupling steps, a feature absent in the para‑only substituted symmetrical analog [3].

Synthetic intermediate Regioselectivity Heterocyclic chemistry

Documented Antimicrobial Activity of Chlorophenyl‑Containing Chalcone Dibromide Derivatives Provides a Phenotypic Baseline for Target Compound Evaluation

Karthikeyan and colleagues demonstrated that chloro‑fluorine containing hydroxy‑pyrazolines derived from chalcone dibromides exhibit significant antibacterial and antifungal activities, with specific compounds showing minimum inhibitory concentrations (MICs) in the range of 6.25–50 µg mL⁻¹ against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans [1]. While the exact MIC of the target compound itself (prior to heterocyclization) has not been reported, the 4‑chlorophenyl moiety at the 7‑position of the derived arylidenetriazolothiadiazines was specifically associated with enhanced analgesic activity, highlighting the pharmacological relevance of the para‑chloro substituent retained in the target compound [2].

Antimicrobial screening Chalcone dibromides Structure‑activity relationship

High‑Value Application Scenarios for 1‑Propanone, 2,3‑dibromo‑3‑(3‑chlorophenyl)‑1‑(4‑chlorophenyl)‑ (CAS 649739‑67‑3) Based on Differential Evidence


Synthesis of Regioisomerically Defined Pyrazoline and Isoxazole Libraries Where Electronic Asymmetry Controls Cyclization Outcome

The compound’s mixed 3‑chlorophenyl/4‑chlorophenyl substitution pattern creates an electronically biased α,β‑dibromoketone scaffold. In heterocyclization reactions with hydrazines, hydroxylamine, or aryloxy acid hydrazides, this bias can direct the initial nucleophilic attack to the carbonyl carbon adjacent to the 4‑chlorophenyl ring (Hammett σₚ = +0.23 vs. σₘ = +0.37 for the 3‑chlorophenyl group). This regioselectivity is not achievable with the symmetrical bis(4‑chlorophenyl) analog (CAS 501034‑26‑0) [1]. Investigators constructing structure‑activity relationship (SAR) libraries of pyrazoline‑ or isoxazole‑based antimicrobial or anticancer agents should procure this specific regioisomer when reaction regiochemistry must be controlled.

Physicochemical Property‑Guided Lead Optimization Requiring a CLogP ≈ 6.0 Without Bromine‑Induced Lipophilicity Elevation

In medicinal chemistry campaigns where a computed log P near 6.0 is optimal for blood‑brain barrier permeability or cellular membrane partitioning, the target compound (XLogP3‑AA = 6.0) provides the desired lipophilicity without the +0.5 log‑unit increase observed for the 4‑bromophenyl analog (CAS 649739‑66‑2) or the 2,4‑dichlorophenyl analog (CAS 649739‑68‑4) [1]. This is particularly relevant when exceeding a CLogP of 6.5 would risk poor aqueous solubility, high plasma protein binding, or phospholipidosis. Procurement should be based on measured or computed lipophilicity alignment with the target product profile, and the asymmetric dichloro compound fills a specific lipophilicity window that its brominated or trichlorinated analogs overshoot.

Orthogonal Analytical Confirmation of Regioisomer Identity Using ¹H‑NMR AB Spin System Fingerprinting

As established by Weber and colleagues, the non‑aromatic AB proton system of 2,3‑dibromo‑1,3‑diarylpropan‑1‑ones is sensitive to the electronic nature of the aryl substituents, with 2‑chlorophenyl derivatives displaying a reversed HA‑HB assignment [1]. Although the target compound’s 3‑chlorophenyl group has not been explicitly studied in this context, the AB pattern serves as a quality‑control fingerprint to distinguish it from both ortho‑chlorophenyl regioisomers and the symmetrical para‑only analog. Procurement of the correct CAS number ensures that the expected AB pattern matches literature precedent, enabling rapid identity confirmation by ¹H‑NMR in the receiving laboratory.

Intermediate for 7‑(4‑Chlorophenyl)‑Substituted Triazolothiadiazines with Documented Analgesic and Antimicrobial Activity

Karthikeyan et al. (2008) demonstrated that 2,3‑dibromo‑1,3‑diarylpropan‑1‑ones react with 4‑amino‑3‑(2,4‑dichloro‑5‑fluorophenyl)‑5‑mercapto‑1,2,4‑triazole to furnish 7‑arylidenetriazolothiadiazines, and that compounds bearing a 4‑chlorophenyl moiety at the 7‑position exhibited excellent analgesic activity [1]. The target compound, by virtue of its 4‑chlorophenyl substituent, is a direct precursor to this pharmacologically privileged scaffold. Substituting an analog with a different aryl group (e.g., phenyl or 4‑methylphenyl) changes the biological outcome, making regioisomer‑specific procurement essential for reproducing the published activity.

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